molecular formula C7H6N4O B11051745 5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine

5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11051745
M. Wt: 162.15 g/mol
InChI Key: MHVRXLNDNYSJKL-UHFFFAOYSA-N
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Description

5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique fusion of cyclopropyl and oxadiazolo-pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the condensation of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole. This reaction proceeds under mild conditions, often in the presence of a suitable solvent such as ethanol or acetonitrile, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of both the cyclopropyl and oxadiazolo-pyrazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

5-cyclopropyl-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C7H6N4O/c1-2-4(1)5-3-8-6-7(9-5)11-12-10-6/h3-4H,1-2H2

InChI Key

MHVRXLNDNYSJKL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=NON=C3N=C2

Origin of Product

United States

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